molecular formula C24H20F3NO4 B12383378 LPA5 antagonist 3

LPA5 antagonist 3

Cat. No.: B12383378
M. Wt: 443.4 g/mol
InChI Key: ADACZCWUHYGVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidic acid receptor 5 antagonist 3 is a compound that targets lysophosphatidic acid receptor 5, a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown potential in modulating inflammatory and neuropathic pain, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysophosphatidic acid receptor 5 antagonist 3 involves multiple steps, including the formation of isoquinolone derivatives. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of lysophosphatidic acid receptor 5 antagonist 3 requires scaling up the synthetic routes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Lysophosphatidic acid receptor 5 antagonist 3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

Scientific Research Applications

Lysophosphatidic acid receptor 5 antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

Lysophosphatidic acid receptor 5 antagonist 3 exerts its effects by binding to lysophosphatidic acid receptor 5, thereby inhibiting its activation by lysophosphatidic acid. This blockade prevents downstream signaling events that lead to inflammation, pain, and other pathological processes. The molecular targets involved include various signaling pathways such as the phosphorylation of transcription factors and the modulation of cytokine production .

Properties

Molecular Formula

C24H20F3NO4

Molecular Weight

443.4 g/mol

IUPAC Name

4-[[2,2-difluoropropyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid

InChI

InChI=1S/C24H20F3NO4/c1-24(26,27)15-28(14-16-6-8-18(9-7-16)23(30)31)22(29)17-10-12-19(13-11-17)32-21-5-3-2-4-20(21)25/h2-13H,14-15H2,1H3,(H,30,31)

InChI Key

ADACZCWUHYGVAD-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3F)(F)F

Origin of Product

United States

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